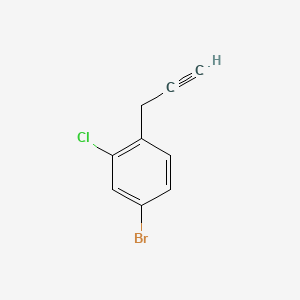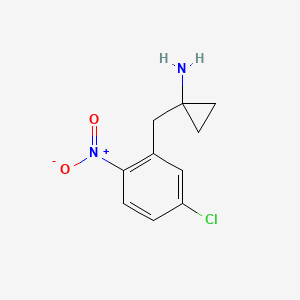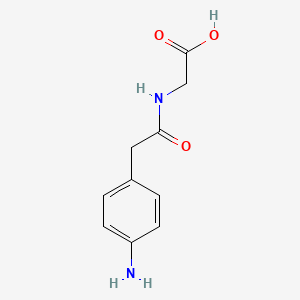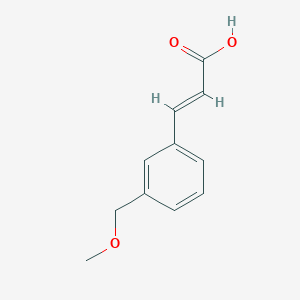
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has the desired substituents.
Alkynylation: The prop-2-yn-1-yl group can be introduced through a Sonogashira coupling reaction, where an alkyne (prop-2-yne) is coupled with the halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms, as well as the prop-2-yn-1-yl group, can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene: Similar structure with an additional oxygen atom.
4-Bromo-2-chloro-1-fluorobenzene: Similar structure with a fluorine atom instead of the prop-2-yn-1-yl group.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains similar halogen and alkyne substituents.
Uniqueness
4-Bromo-2-chloro-1-(prop-2-yn-1-yl)benzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the prop-2-yn-1-yl group. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H6BrCl |
|---|---|
Peso molecular |
229.50 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-1-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6BrCl/c1-2-3-7-4-5-8(10)6-9(7)11/h1,4-6H,3H2 |
Clave InChI |
CPLGUPOXLDNULB-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)


![Rac-[(1r,2r)-2-(3,4-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13584713.png)


![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)


![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B13584786.png)

